molecular formula C9H6ClFN2OS B4344831 3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Cat. No.: B4344831
M. Wt: 244.67 g/mol
InChI Key: LWQRCJRXPUSWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a thioxo group attached to the imidazolidinone ring. These structural features contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the reaction of 3-chloro-4-fluoroaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thioxo group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the imidazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution can lead to various substituted derivatives of the original compound .

Scientific Research Applications

3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of a thioxo group and an imidazolidinone ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS/c10-6-3-5(1-2-7(6)11)13-8(14)4-12-9(13)15/h1-3H,4H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQRCJRXPUSWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 2
Reactant of Route 2
3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 3
3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 4
3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 5
3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Reactant of Route 6
3-(3-CHLORO-4-FLUOROPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.